4,5,6-Trihydrobenz[de]anthracene
Description
4,5,6-Trihydrobenz[de]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a benzanthracene core with partial hydrogenation at the 4, 5, and 6 positions. Such modifications alter electronic properties, solubility, and reactivity compared to fully aromatic anthracene derivatives. The introduction of hydrogenation or hydroxyl groups (as implied by "trihydro") can enhance applications in materials science and pharmacology by modulating photophysical behavior and metabolic pathways .
Properties
CAS No. |
112772-04-0 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzo[a]phenalene |
InChI |
InChI=1S/C17H14/c1-2-9-15-13(5-1)11-14-8-3-6-12-7-4-10-16(15)17(12)14/h1-3,5-6,8-9,11H,4,7,10H2 |
InChI Key |
QUOCOXKLVRYLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=CC4=CC=CC=C4C(=C23)C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,4-Dihydroxy-9,10-anthraquinone
Selective Alkylation of Hydroxyl Groups
Zinc-Mediated Reduction to Anthracene
- Reductant : Super-fine zinc dust.
- Solvent : Glacial acetic acid.
- Conditions : Reflux for 24 hours.
- Yield : 63–64%.
Adaptation for Trihydroxy Systems : Introducing a third hydroxyl group would require additional protection/deprotection steps or alternative alkylating agents. For instance, using propyl sulfate (C₃H₇SO₄) could yield trialkoxy intermediates, though no explicit data exists for this modification.
Diels-Alder Cycloaddition for Ring Formation
Diels-Alder reactions are pivotal for constructing the anthracene backbone. A proposed route involves:
- Dienophile : Maleic anhydride.
- Diene : 1,3-butadiene derivative with pre-installed hydroxyl groups.
- Conditions : Thermal activation (150°C, inert atmosphere).
Post-cycloaddition steps would include:
- Aromatization via dehydrogenation (e.g., palladium on carbon).
- Selective oxidation to introduce hydroxyl groups.
Limitations : Regioselectivity in hydroxylation remains a challenge, as electrophilic substitution favors α- and γ-positions in anthracene.
Oxidative Functionalization of Dihydrodiol Precursors
Studies on benz[a]anthracene dihydrodiols reveal that oxidation with cytochrome P450 enzymes or chemical oxidants (e.g., OsO₄) can introduce hydroxyl groups. For 4,5,6-Trihydrobenz[de]anthracene:
- Starting Material : 3,4-dihydrobenz[de]anthracene.
- Oxidizing Agent : Osmium tetroxide (stereoselective syn-dihydroxylation).
- Conditions : Water/acetone, 0°C.
This method faces hurdles in achieving triple hydroxylation without over-oxidation to quinones.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Haworth Synthesis | Friedel-Crafts, Reduction | 64–69 | Scalable, established protocol | No trihydroxy precedent |
| Alkylation-Reduction | Alkylation, Zn/HAc reduction | 63–67 | High regioselectivity | Requires hydroxyl protection |
| Diels-Alder | Cycloaddition, Aromatization | N/A | Modular backbone assembly | Low regiocontrol for hydroxylation |
| Oxidative Functionalization | Dihydrodiol oxidation | 40–50* | Stereoselective | Risk of over-oxidation |
*Estimated based on analogous dihydrodiol oxidations.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trihydrobenz[de]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are typically employed.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and reduced derivatives .
Scientific Research Applications
4,5,6-Trihydrobenz[de]anthracene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,5,6-Trihydrobenz[de]anthracene involves its interaction with various molecular targets and pathways. Its extended aromatic system allows it to participate in π-π interactions, which can influence its binding to biological macromolecules and its photophysical properties . The specific pathways involved may vary depending on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Molecular Features
Key structural analogs include anthracene, benz[a]anthracene, and dibenz[a,h]anthracene. Hydrogenation or functional group substitutions significantly influence their properties:
Key Observations :
- Hydrogenation reduces aromaticity, increasing solubility and altering electronic transitions .
- Larger PAHs (e.g., dibenzanthracene) exhibit higher hydrophobicity (log Kow ~6.5–7.0), impacting environmental persistence .
Photophysical Properties
Triplet energy, fluorescence quantum yields, and exciplex formation vary with structural modifications:
Table 2: Photophysical Data for Anthracene Derivatives
Key Observations :
- Anthracene derivatives with extended conjugation (e.g., carborane dyads) achieve near-unity quantum yields in solution, making them ideal for optoelectronics .
Key Observations :
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 4,5,6-Trihydrobenz[de]anthracene derivatives?
- Methodological Answer : Co-carbonization with anthracene oil can reduce aromatic condensation and improve mobility in blended pitches, as demonstrated by adjusting anthracene oil content to modulate softening points and insolubility profiles. Proximate analysis (e.g., toluene-insoluble content) should be monitored to assess structural integrity .
- Key Parameters : Softening point (SP), quinoline-insoluble (QI) content, and coking value (CV) are critical metrics for evaluating synthetic efficiency.
Q. How can researchers validate the purity of 4,5,6-Trihydrobenz[de]anthracene using chromatographic methods?
- Methodological Answer : High-performance liquid chromatography (HPLC) with monolithic columns (e.g., Chromolith® RP-18) provides high theoretical plate counts (≥80,000 N/m) for resolving complex mixtures. Anthracene derivatives exhibit capacity factors (k') between 3.9–4.6 under standardized conditions, enabling precise impurity detection .
- Validation Protocol : Spot-testing at varying concentrations via thin-layer chromatography (TLC) can identify impurities, with anthracene standards used as benchmarks .
Q. What spectroscopic techniques are suitable for characterizing the photophysical properties of 4,5,6-Trihydrobenz[de]anthracene?
- Methodological Answer : Time-resolved transient absorption spectroscopy (e.g., streak imaging) quantifies triplet-triplet absorption kinetics in supercritical CO₂, with molar extinction coefficients pressure-dependent at 40°C . Fluorescence quenching studies using nitromethane can further elucidate excited-state behavior .
Advanced Research Questions
Q. How can contradictory data on charge-transport properties of anthracene derivatives be resolved?
- Methodological Answer : Quantum mechanical/embedded-charge (QM/EC) modeling reconciles discrepancies between experimental and computed vertical detachment energies (vDEs). For anthracene clusters, polarization energies account for ~69% of bulk experimental values, requiring corrections for delocalization effects in amorphous systems .
- Case Study : Adjusting cluster radii (15–16 Å) and layer configurations improves alignment with experimental vDEs, reducing deviations to 0.2–0.3 eV .
Q. What experimental designs minimize polycyclic aromatic hydrocarbon (PAH) formation in studies involving 4,5,6-Trihydrobenz[de]anthracene?
- Methodological Answer : Box–Behnken design optimizes parameters like cooking time (24.9 min), fat ratio (7.9%), and heat-source distance (21.8 cm) to suppress benzo[a]anthracene formation. Limit of detection (LOD: 0.4 µg/kg) and quantitation (LOQ: 1.1 µg/kg) ensure compliance with PAH safety thresholds .
- Analytical Validation : Gas chromatography-mass spectrometry (GC-MS) with DB-5 columns (30 m × 0.25 mm) confirms PAH profiles, using retention indices (RI: 2871) for identification .
Q. How do metabolic pathways influence the toxicity profile of 4,5,6-Trihydrobenz[de]anthracene?
- Methodological Answer : Human cytochrome P450 enzymes activate PAHs via dihydrodiol intermediates (e.g., 7,12-DMBA-3,4-diol). Comparative metabolism assays using liver microsomes quantify hydroxylation rates, with LC-MS/MS tracking metabolite formation (e.g., 3-hydroxybenz[a]anthracene) .
- Biomarker Correlation : Urinary 3-OH-B(a)A levels correlate with exposure doses, validated via NMR/HPLC in longitudinal cohort studies .
Data Analysis & Contradiction Management
Q. What statistical approaches address variability in anthracene-based polymer stability studies?
- Methodological Answer : Multivariate regression models evaluate dimer dissociation enthalpies in 9-substituted anthracenes, identifying functional groups that enhance thermal stability. Scission kinetics under UV exposure are modeled using Arrhenius plots, with activation energies compared to non-functional analogs .
- Contradiction Resolution : Discrepancies in photostability data require controlled humidity conditions (≤30% RH) to prevent hydrolysis interference .
Q. How can electron-induced fragmentation patterns of anthracene derivatives be standardized?
- Methodological Answer : Low-energy electron impact (5–70 eV) mass spectrometry differentiates anthracene from phenanthrene via hydrogen rearrangement patterns. Fragment ion ratios (e.g., m/z 178 vs. 152) are benchmarked against NIST spectral libraries .
- Reproducibility : Full-scan MS datasets (n=200 spectra) ensure statistical robustness, with ICC >0.8 for intra-lab reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
